molecular formula C8H11N5O2S B1479764 3-(2-Azidoethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide CAS No. 2098050-29-2

3-(2-Azidoethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide

Cat. No.: B1479764
CAS No.: 2098050-29-2
M. Wt: 241.27 g/mol
InChI Key: FBUHCEQZXBHDAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(2-Azidoethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide belongs to the class of fused heterocyclic systems combining pyrazole and thiopyran rings. Its structure features:

  • A thiopyrano[4,3-c]pyrazole core, where a sulfur-containing six-membered thiopyran ring is fused with a five-membered pyrazole ring at positions 4 and 2.
  • A 5,5-dioxide modification, indicating oxidation of the sulfur atom to a sulfone group.
  • A 2-azidoethyl substituent at position 3, introducing reactive azide functionality.

This compound’s hybrid architecture leverages the biological relevance of pyrazoles (e.g., antimicrobial, anti-inflammatory activities) and the stability conferred by sulfone groups .

Properties

IUPAC Name

3-(2-azidoethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5O2S/c9-13-10-3-1-7-6-5-16(14,15)4-2-8(6)12-11-7/h1-5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBUHCEQZXBHDAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC2=C1NN=C2CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methodology Overview

The core heterocyclic structure is typically synthesized via cyclization reactions involving pyrazole derivatives and sulfur-containing precursors. The process often employs cyclocondensation or cyclization of pyrazole-based intermediates with sulfur donors under controlled conditions.

Key Reaction Conditions

Step Reagents Solvent Temperature Catalyst/Conditions Yield References
Core cyclization Pyrazole derivatives + sulfur source (e.g., thiourea, elemental sulfur) Ethanol, DMF, or acetic acid 80–150°C Reflux or microwave-assisted 60–85% ,,
Alternative routes Pyrazole-derivatives with thiol groups Toluene 100°C Acid catalysis 55–78%

Research Findings

  • The synthesis of tetrahydrothiopyrano[4,3-c]pyrazoles generally involves cyclization of pyrazole derivatives bearing suitable sulfur functionalities, often under reflux or microwave conditions to enhance yield and reaction rate.
  • The sulfur atom incorporation is facilitated by sulfur donors such as elemental sulfur or thiourea, with reaction times ranging from 2 to 8 hours.

Introduction of the 2-Azidoethyl Group

Methodology Overview

The azidoethyl group is introduced via nucleophilic substitution or azidation of suitable precursor intermediates. The common approach involves converting a halogenated intermediate into the azide using sodium azide or diphenylphosphoryl azide (DPPA).

Key Reaction Conditions

Step Reagents Solvent Temperature Reaction Type Yield References
Azide substitution Alkyl halide (e.g., bromide or chloride) + NaN₃ DMF, DMSO 50–80°C Nucleophilic substitution (SN2) 70–90% ,,
Azidation of alcohols Alcohol + DPPA + NaN₃ Toluene 80°C Azidation 65–85%

Research Findings

  • The azidoethyl group is typically introduced at the 2-position of the heterocycle via nucleophilic substitution of a suitable leaving group, such as a halide.
  • Reaction conditions favoring SN2 mechanisms (polar aprotic solvents, elevated temperatures) optimize yields.
  • Safety precautions are critical due to the explosive nature of azides.

Oxidation to the Dioxide

Methodology Overview

The oxidation of the sulfur atom from the sulfide to the sulfone (dioxide) is achieved using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA), hydrogen peroxide, or potassium permanganate under mild conditions.

Key Reaction Conditions

Step Reagents Solvent Temperature Oxidation Conditions Yield References
Oxidation m-CPBA or H₂O₂ Dichloromethane, acetonitrile 0–25°C 1–3 equivalents, room temperature 80–95% ,

Research Findings

  • The oxidation process is highly selective for converting sulfides to sulfones, with reaction times typically between 1 to 4 hours.
  • Excess oxidant can lead to over-oxidation; thus, stoichiometric control is essential.

Summary of the Overall Preparation Route

Step Description Key Reagents Conditions Typical Yield References
1 Synthesis of heterocyclic core Pyrazole derivatives + sulfur source Reflux/microwave, 80–150°C 60–85% ,,
2 Introduction of azidoethyl group Alkyl halide precursor + NaN₃ DMF, 50–80°C 70–90% ,,
3 Oxidation to dioxide m-CPBA or H₂O₂ Room temperature, 0–25°C 80–95% ,

Additional Notes and Considerations

  • Safety and Handling: Azido compounds are potentially explosive; reactions should be performed with appropriate safety measures, including remote handling and controlled environments.
  • Reaction Optimization: Microwave-assisted synthesis has been shown to improve yields and reduce reaction times.
  • Purification Techniques: Column chromatography, recrystallization, and extraction are standard for isolating pure intermediates and final products.

Chemical Reactions Analysis

Types of Reactions

3-(2-Azidoethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and bases.

    Cycloaddition: Typical conditions involve the use of copper(I) catalysts for the Huisgen cycloaddition.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Major Products

The major products formed from these reactions include various substituted pyrazoles, triazoles, and oxidized derivatives.

Scientific Research Applications

Chemical Research

3-(2-Azidoethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new materials and catalysts.

Potential Reactions:

  • Oxidation : The azido group can be oxidized to form nitro or nitroso derivatives.
  • Reduction : Reduction can convert the azido group to an amine using hydrogen gas in the presence of palladium catalysts.
  • Substitution Reactions : The azido group can participate in nucleophilic substitution reactions.

Biological Applications

The compound's azido group is particularly useful in bioorthogonal chemistry. This allows researchers to label and track biomolecules in living systems without interfering with natural biochemical processes.

Specific Uses:

  • Fluorescent Labeling : The azido group can be used to attach fluorescent tags to proteins or nucleic acids for imaging studies.
  • Drug Development : Compounds containing azide groups are often explored for their potential as therapeutic agents due to their ability to modify biological pathways.

Industrial Applications

Due to its energetic properties associated with the azido group, this compound has potential applications in the production of explosives and other energetic materials.

Uniqueness

The combination of a pyrazole ring and a tetrahydrothiopyrano moiety gives this compound distinct chemical and physical properties that enhance its utility in research and industrial applications.

Case Study 1: Antiproliferative Activity

Research has indicated that derivatives of pyrazolo[4,3-c] compounds exhibit varying antiproliferative activities against cancer cell lines. For instance, modifications to the substituents on the pyrazole ring can significantly influence their efficacy against specific cancer types (e.g., K562 leukemia cells) .

Case Study 2: Bioorthogonal Chemistry

Studies have shown that azide-containing compounds can be effectively used in click chemistry reactions with alkynes to form stable triazoles. This has been particularly useful in developing targeted drug delivery systems .

Mechanism of Action

The mechanism of action of 3-(2-Azidoethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide involves its interaction with molecular targets through its azido and pyrazole moieties. The azido group can participate in bioorthogonal reactions, while the pyrazole ring can interact with various biological targets, potentially inhibiting enzymes or modulating receptor activity .

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Features of Thiopyrano[4,3-c]pyrazole Derivatives
Compound Name Substituents Sulfur Oxidation Key Functional Groups References
3-(2-Azidoethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide 3-(2-azidoethyl) 5,5-dioxide Azide (-N₃) Target Compound
8-Chloro-1,4-dihydro[1]benzothiopyrano[4,3-c]pyrazole 5,5-dioxide 8-chloro 5,5-dioxide Chlorine (-Cl)
8-Methyl-1,4-dihydro[1]benzothiopyrano[4,3-c]pyrazole 5,5-dioxide 8-methyl 5,5-dioxide Methyl (-CH₃)
3-(Aminomethyl)-2-ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide 3-(aminomethyl), 2-ethyl 5,5-dioxide Amine (-NH₂)
3-(Aminomethyl)-2-(cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide 3-(aminomethyl), 2-(cyclopropylmethyl) 5,5-dioxide Amine (-NH₂), cyclopropane

Key Observations :

  • Sulfone Stability: All listed compounds share the 5,5-dioxide modification, enhancing thermal stability and solubility compared to non-oxidized thiopyrano-pyrazoles .

Physicochemical and Spectral Properties

Table 2: Comparative Physicochemical Data
Compound Melting Point (°C) IR Peaks (cm⁻¹) NMR (δ, ppm)
8-Chloro derivative 259–260 3255 (N-H), 1305 (S=O), 1150 (S=O) 4.72 (s, 2H), 7.58–7.95 (aromatic H)
8-Methyl derivative Not reported Not reported 2.47 (s, 3H), 4.67 (s, 2H), 7.25–7.98 (aromatic H)
3-(Aminomethyl)-2-ethyl derivative Not reported Not reported Not reported (structure confirmed via MS and elemental analysis)

Key Observations :

  • Chlorine vs. Methyl Substituents : The 8-chloro derivative shows distinct downfield shifts in NMR (δ 7.58–7.95 ppm) due to electron-withdrawing effects, whereas the 8-methyl analogue exhibits upfield shifts (δ 2.47 ppm for -CH₃) .
  • Azide Functionality : The target compound’s azide group would likely show a characteristic IR peak near ~2100 cm⁻¹ (N₃ stretch), absent in other analogues .

Biological Activity

Overview

3-(2-Azidoethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide is a heterocyclic compound featuring an azido group that contributes to its unique reactivity and potential biological applications. This compound is part of a broader class of pyrazole derivatives known for their diverse pharmacological properties. Recent studies have highlighted its significance in medicinal chemistry, particularly in the development of anticancer agents and enzyme inhibitors.

  • IUPAC Name: this compound
  • CAS Number: 2098022-22-9
  • Molecular Formula: C8H11N5O2S
  • Molecular Weight: 227.27 g/mol

The biological activity of this compound is primarily attributed to the azido group, which can undergo various chemical transformations. The azido group acts as a versatile functional moiety, enabling the compound to participate in:

  • Cycloaddition Reactions: The azido group can engage in Huisgen 1,3-dipolar cycloaddition reactions with alkynes or alkenes to form stable triazoles.
  • Reduction Reactions: The azido group can be reduced to an amine, which may enhance the compound's biological activity by allowing further functionalization.

Anticancer Properties

Recent investigations have demonstrated that derivatives of pyrazole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Case Study 1: A study evaluating similar pyrazole derivatives found that compounds with structural similarities to 3-(2-Azidoethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole displayed promising inhibitory activity against the MCF-7 breast cancer cell line. Compound C5 from related research had an IC₅₀ of 0.08 μM against MCF-7 cells, indicating strong potential for anticancer applications .

Enzyme Inhibition

The compound's biological activity also extends to enzyme inhibition. Pyrazole derivatives are often explored for their ability to inhibit protein kinases and other enzymes involved in cancer progression:

  • Case Study 2: A series of pyrazole derivatives were designed as potential EGFR kinase inhibitors. Some exhibited significant inhibitory activity with IC₅₀ values comparable to established drugs like erlotinib .

Comparative Analysis

The following table compares the biological activities of selected pyrazole derivatives with known anticancer properties:

Compound NameStructure TypeIC₅₀ (μM)Target
3-(2-Azidoethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazoleAzido-substituted pyrazoleTBDVarious cancer cell lines
C5 (related derivative)Pyrazole derivative0.08MCF-7 (breast cancer)
Compound X (EGFR inhibitor)Pyrazole derivative0.07EGFR kinase

Research Findings

  • Antiproliferative Activity: Research indicates that compounds with similar scaffolds have shown significant antiproliferative effects against multiple cancer cell lines.
  • Mechanistic Insights: Studies utilizing molecular docking simulations have provided insights into how these compounds bind to target enzymes and receptors.
  • Future Directions: Ongoing research aims to optimize the synthesis of this compound and explore its full potential in drug discovery.

Q & A

Q. Table 1: Comparison of Synthetic Methods for Analogous Compounds

Catalyst/ReagentSolventTemp (°C)Yield RangeReference
Sodium gluconateEthanol8070–92%
[DMBSI]HSO₄Solvent-free10085–95%
Zinc catalystWater8040–94%

Basic: How is the structure of this compound characterized, and what analytical techniques are most effective?

Methodological Answer:

  • Spectroscopy:
    • ¹H/¹³C NMR to confirm regiochemistry of the azidoethyl and thiopyrano-pyrazole moieties.
    • IR Spectroscopy to validate the azide (N₃) stretch (~2100 cm⁻¹) and sulfone (S=O) bands (~1300 cm⁻¹) .
  • Mass Spectrometry (HRMS) for molecular weight confirmation.
  • X-ray Crystallography (if crystalline) to resolve stereochemical ambiguities, as demonstrated for related pyrazolo[4,3-c]pyridine derivatives .

Advanced: What strategies are recommended for functionalizing the azidoethyl moiety without destabilizing the core structure?

Methodological Answer:

  • Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce triazole rings, ensuring mild conditions (room temperature, aqueous/organic biphasic systems) to avoid sulfone degradation .
  • Photochemical Stability: Shield the azide from UV light during reactions to prevent unintended decomposition .
  • Protection-Deprotection: Temporarily protect reactive sites (e.g., pyrazole NH) with tert-butoxycarbonyl (Boc) groups before azide modification .

Advanced: How should researchers address contradictory cytotoxicity and antibacterial selectivity data?

Methodological Answer:

  • Orthogonal Assays: Compare cytotoxicity across multiple cell lines (e.g., HEK-293, HaCaT) and bacterial strains (e.g., MRSA) to identify selective toxicity thresholds .
  • Mechanistic Studies: Use transcriptomics or proteomics to differentiate off-target effects in mammalian cells versus antibacterial action .
  • Dose-Response Analysis: Establish EC₅₀ (antibacterial) vs. IC₅₀ (cytotoxicity) ratios; a selectivity index >10 indicates therapeutic potential .

Q. Table 2: Cytotoxicity vs. Antibacterial Activity (Analogous Compound VP-4535)

Cell Line/StrainEC₅₀/IC₅₀ (µM)Selectivity IndexReference
HEK-293 (Cytotoxicity)48.212.1
MRSA (Antibacterial)4.0

Advanced: What computational methods predict reactivity or stability under varying conditions?

Methodological Answer:

  • DFT Calculations: Model the electron density of the sulfone and azide groups to predict hydrolysis susceptibility .
  • Molecular Dynamics (MD): Simulate solvation effects in polar vs. nonpolar solvents to optimize storage conditions .
  • QSPR Models: Use topological polar surface area (TPSA) and LogP values to estimate membrane permeability (e.g., TPSA = 76.4 Ų suggests moderate bioavailability) .

Advanced: How can the reaction mechanism of thiopyrano[4,3-c]pyrazole core formation be elucidated?

Methodological Answer:

  • Kinetic Studies: Monitor intermediate formation via in situ NMR or HPLC to identify rate-limiting steps (e.g., cyclocondensation of β-keto esters with hydrazines) .
  • Isotopic Labeling: Use ¹⁵N-labeled azides to trace regioselectivity in pyrazole ring closure .
  • Catalyst Role Analysis: Probe Brønsted vs. Lewis acid mechanisms by comparing ionic liquid ([DMBSI]HSO₄) and metal (Zn) catalysts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Azidoethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide
Reactant of Route 2
3-(2-Azidoethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.